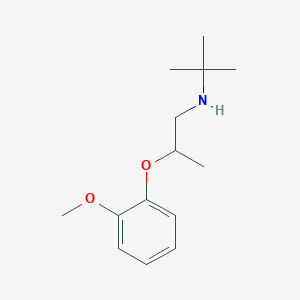

N-(Tert-butyl)-2-(2-methoxyphenoxy)-1-propanamine

CAS No.: 1040689-67-5

Cat. No.: VC2641636

Molecular Formula: C14H23NO2

Molecular Weight: 237.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1040689-67-5 |

|---|---|

| Molecular Formula | C14H23NO2 |

| Molecular Weight | 237.34 g/mol |

| IUPAC Name | N-[2-(2-methoxyphenoxy)propyl]-2-methylpropan-2-amine |

| Standard InChI | InChI=1S/C14H23NO2/c1-11(10-15-14(2,3)4)17-13-9-7-6-8-12(13)16-5/h6-9,11,15H,10H2,1-5H3 |

| Standard InChI Key | HHDLYSFZKOAIEK-UHFFFAOYSA-N |

| SMILES | CC(CNC(C)(C)C)OC1=CC=CC=C1OC |

| Canonical SMILES | CC(CNC(C)(C)C)OC1=CC=CC=C1OC |

Introduction

Chemical Structure and Physical Properties

N-(Tert-butyl)-2-(2-methoxyphenoxy)-1-propanamine consists of a propanamine backbone functionalized with a tert-butyl group at the nitrogen position and a 2-methoxyphenoxy group at the 2-position of the propane chain. The compound features several key functional groups that contribute to its chemical behavior and potential applications.

Basic Identification Data

| Parameter | Value |

|---|---|

| CAS Number | 1040689-67-5 |

| Molecular Formula | C₁₄H₂₃NO₂ |

| Molecular Weight | 253.34 g/mol |

| SMILES Notation | CC(CNC(C)(C)C)OC1=CC=CC=C1OC |

| Appearance | Not specified in available literature |

| Physical State | Likely a solid at room temperature |

Structural Features

The compound contains several key structural elements:

-

A tert-butyl group attached to the amine nitrogen

-

A 2-methoxyphenoxy group at the 2-position of the propane chain

-

A chiral center at the 2-position of the propanamine backbone

The presence of both the tert-butyl group and the methoxyphenoxy moiety gives the compound interesting physicochemical properties, including potential hydrogen bonding capabilities through the ether oxygens and the secondary amine .

Chemical Properties and Reactivity

The chemical behavior of N-(Tert-butyl)-2-(2-methoxyphenoxy)-1-propanamine can be inferred from its functional groups and similar compounds.

Reactivity of Functional Groups

| Functional Group | Expected Reactivity |

|---|---|

| Secondary Amine | Nucleophilic, can undergo N-alkylation, acylation, or form salts with acids |

| Ether Linkages (2) | Relatively stable under neutral conditions, susceptible to cleavage by strong acids |

| Aromatic Ring | Can undergo electrophilic aromatic substitution reactions |

| tert-Butyl Group | Provides steric hindrance around the nitrogen atom |

Stability Considerations

The compound likely exhibits:

-

Good stability under neutral conditions

-

Sensitivity to oxidation at the amine position

-

Potential hydrolytic sensitivity at the ether linkages under acidic conditions

-

Relative stability against base-catalyzed degradation

| Type | Expected Chemical Shifts and Features |

|---|---|

| ¹H NMR | - tert-Butyl singlet (~1.0-1.2 ppm) - Methoxy singlet (~3.7-3.9 ppm) - Methine proton at chiral center (~3.8-4.2 ppm) - Aromatic protons (~6.8-7.2 ppm) - N-H signal (variable, ~1-2 ppm) |

| ¹³C NMR | - tert-Butyl carbons (~28-30 ppm) - Quaternary tert-butyl carbon (~50-52 ppm) - Methoxy carbon (~55-56 ppm) - Aromatic carbons (~110-155 ppm) |

Applications and Research Uses

Based on its structure and relation to other similar compounds, N-(Tert-butyl)-2-(2-methoxyphenoxy)-1-propanamine may have several potential applications.

Related Research Areas

The phenoxypropanamine backbone is found in several compounds of pharmacological interest, particularly in cardiovascular medicines. The 2-methoxyphenoxy group specifically appears in compounds with various biological activities .

Related Compounds and Structural Analogs

Several compounds share structural similarities with N-(Tert-butyl)-2-(2-methoxyphenoxy)-1-propanamine, providing context for its potential properties and applications.

Structural Analogs

Structure-Activity Relationships

The presence of both the tert-butyl group and the methoxyphenoxy moiety may confer unique properties compared to its structural analogs:

-

The tert-butyl group typically enhances lipophilicity and provides steric bulk around the nitrogen atom

-

The 2-methoxyphenoxy group introduces hydrogen bond acceptor capabilities and may influence receptor interactions in biological systems

-

The chiral center at the 2-position creates potential for stereoselectivity in interactions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume